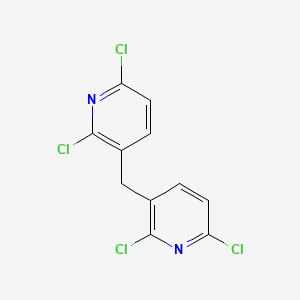
3,3'-Methylenebis(2,6-dichloropyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(2,6-dichloropyridine) is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two pyridine rings, each substituted with chlorine atoms at the 2 and 6 positions, and connected by a methylene bridge at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2,6-dichloropyridine) typically involves the reaction of 2,6-dichloropyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyridine rings. The general reaction scheme is as follows:
[ 2 , \text{C}_5\text{H}_3\text{Cl}_2\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{11}\text{H}_6\text{Cl}_4\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of 3,3’-Methylenebis(2,6-dichloropyridine) can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(2,6-dichloropyridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(2,6-dichloropyridine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis(2,6-dichloropyridine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 3,3’-Methylenebis(2,6-dichloropyridine).
3,6-Dichloropyridine-2-carboxylic acid: Another chloropyridine derivative with different substitution patterns.
2,6-Dichloropyridine N-oxide: An oxidized form of 2,6-dichloropyridine.
Uniqueness
3,3’-Methylenebis(2,6-dichloropyridine) is unique due to its methylene-bridged structure, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives
Eigenschaften
CAS-Nummer |
112170-41-9 |
|---|---|
Molekularformel |
C11H6Cl4N2 |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
2,6-dichloro-3-[(2,6-dichloropyridin-3-yl)methyl]pyridine |
InChI |
InChI=1S/C11H6Cl4N2/c12-8-3-1-6(10(14)16-8)5-7-2-4-9(13)17-11(7)15/h1-4H,5H2 |
InChI-Schlüssel |
NBBMTNWJFVKVRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CC2=C(N=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
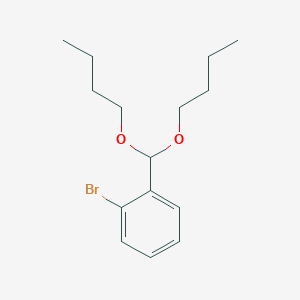

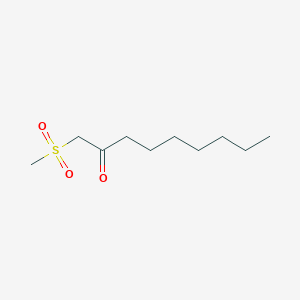

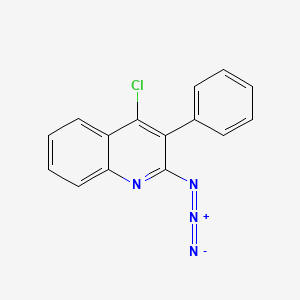
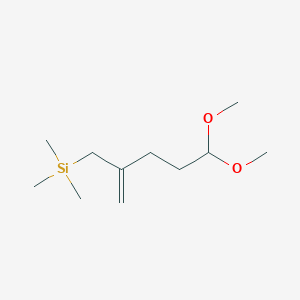
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
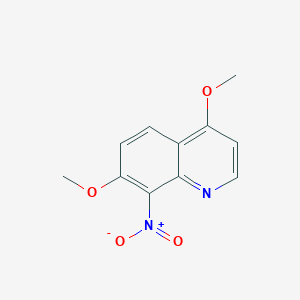



![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
